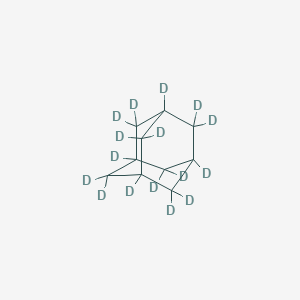

Adamantane-d16

描述

Adamantane-d16 is a deuterated form of adamantane, a compound that has been the backbone of numerous drugs in clinical practice. The adamantane moiety's discovery has led to significant advancements in the synthesis and study of organic polyhedral compounds. Adamantane derivatives are used in a wide range of applications, including antiviral, antidiabetic, and treatments for Alzheimer's and Parkinson's disease. Their importance in therapeutic applications is well-documented, and they have been vital for many patients globally .

Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of extensive research. Functionalized adamantanes, such as 1,3-bis(1,2,4-triazol-4-yl)adamantanes, have been developed as polydentate tectons for supramolecular synthesis. These compounds have shown potential in creating highly-connected and open frameworks, which are useful in designing structures of coordination polymers . Additionally, the synthesis of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the molecule's versatility as an assembler of one-dimensional motifs, adapting its conformation to suit the requirements of assembling partners .

Molecular Structure Analysis

Adamantane is a high-symmetry cage-like molecule with Td point group symmetry, often considered a hydrogen-terminated diamond fragment. Its structure has been studied through various spectroscopic methods, revealing insights into its phase transitions and molecular dynamics. For instance, the infrared spectrum of crystalline adamantane shows splittings of vibrational transitions and the appearance of gas-phase-forbidden transitions below 208K, which align with theoretical predictions .

Chemical Reactions Analysis

The chemical reactions involving adamantane have been characterized through both experimental and theoretical studies. Dissociative electron ionization of adamantane has been shown to yield various product ions, including aromatic species, which may have implications for the interstellar medium . Furthermore, the dissociative ionization of adamantane has been explored using iPEPICO spectroscopy and DFT calculations, revealing multiple fragmentation channels and the formation of small cationic hydrocarbons .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane have been extensively studied. For example, when adamantane molecules are confined within carbon nanotubes, they exhibit a cessation of rotation and a significant interaction with the nanotube walls, as evidenced by spectroscopic shifts . The elastic constants of adamantane in its cubic plastic phase have been measured, showing anomalous behavior near the transition point . Additionally, the adamantane moiety's role in drug delivery systems and surface recognition has been highlighted, with its application in liposomes, cyclodextrins, and dendrimers for targeted drug delivery .

科学研究应用

电子结构和发光

- 凝聚态金刚烷的电子结构:使用分子轨道方法研究了金刚烷(C10H16)的电子结构,揭示了与发光器件相关的见解(Vora–ud等,2012)。

- 光致发光性质:探索了金刚烷的光致发光性质,表明其在从紫外到红外光谱区域的光电应用中的潜力(Shinsuphan et al., 2015)。

材料科学和纳米技术

- 碳纳米管中的金刚烷:金刚烷分子已被封装在碳纳米管中,影响其旋转动力学,并暗示了在纳米技术中有用的显著相互作用(Yao et al., 2011)。

- 纳米金刚石合成:从金刚烷进行高压高温合成纳米金刚石的研究,提供了有关金刚石纳米和微晶形成的见解(Ekimov et al., 2019)。

化学和催化

- 金刚烷的催化氧化:对金刚烷进行三、四、五羟基的催化氧化研究揭示了合成具有独特物理和化学性质化合物的可能性(Shchapin et al., 2021)。

- 金刚烷制备多孔材料:功能化金刚烷衍生物已被用于制备多孔材料,用于催化和能量转换应用(Nasrallah & Hierso, 2019)。

药物传递和表面识别

- 金刚烷在药物传递系统中的作用:探讨了金刚烷在设计新药物传递系统中的作用,重点放在脂质体、环糊精和树状聚合物上(Štimac等,2017)。

其他应用

- 金刚烷的解离电离:对金刚烷的解离电离研究对理解形成小阳离子烃在星际介质中的相关性具有重要意义(Candian et al., 2018)。

- 分子晶体和相变:对金刚烷晶体中的有序-无序相变进行研究,提供了有关分子动力学和分子间相互作用的见解(Beake et al., 2017)。

安全和危害

Adamantane-d16 does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .

未来方向

Adamantane derivatives have potential various applications in nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

属性

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-d16 | |

CAS RN |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

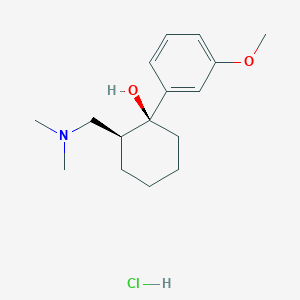

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

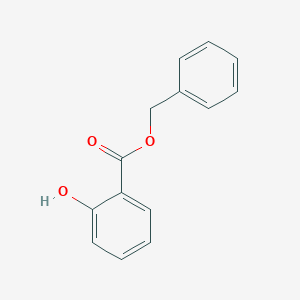

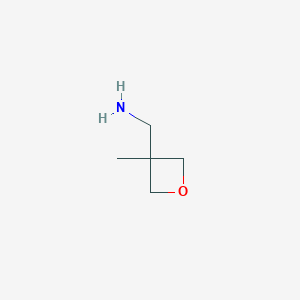

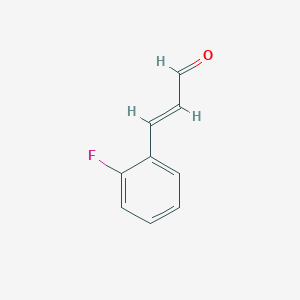

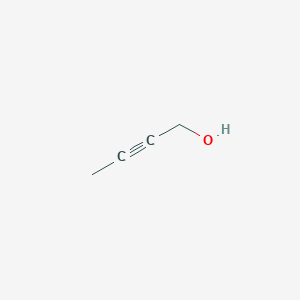

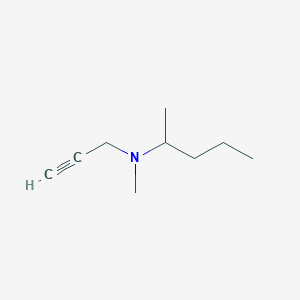

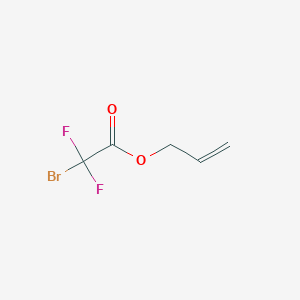

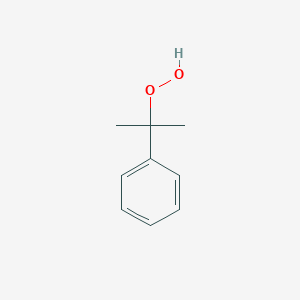

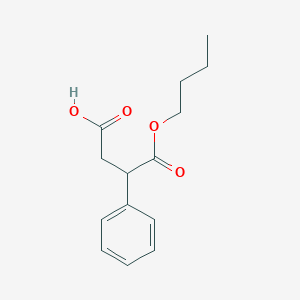

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。